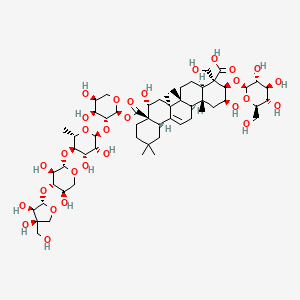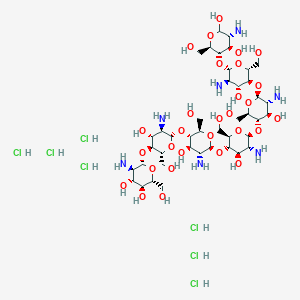
(R)-1-(2-Methoxyphenyl)ethanamine hydrochloride
Overview
Description
“®-1-(2-Methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H13NO. It is also known by other names such as 2-Methoxyphenethylamine, 2-(o-Methoxyphenyl)ethylamine, Benzeneethanamine, 2-methoxy-, and 4-methoxyphenethylamine .
Synthesis Analysis
The synthesis of “®-1-(2-Methoxyphenyl)ethanamine hydrochloride” can involve the use of 2-Methoxyphenyl isocyanate as a chemoselective multitasking reagent for an amine protection/deprotection sequence . Organic amines, in general, are protected through carbamate bond mediated cappings .Molecular Structure Analysis
The molecular structure of “®-1-(2-Methoxyphenyl)ethanamine hydrochloride” can be viewed using Java or Javascript . The 3D structure may provide more insights into the spatial arrangement of atoms and the shape of the molecule .Chemical Reactions Analysis
The chemical reactions involving “®-1-(2-Methoxyphenyl)ethanamine hydrochloride” can include protection and deprotection of amino groups . The chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-1-(2-Methoxyphenyl)ethanamine hydrochloride” include its molecular weight, which is 151.2056 . More detailed properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Enantioselective Metabolism and Biochemical Effects
Enantioselective Metabolism of Pesticides
Methoxychlor, a pesticide with proestrogenic activity, undergoes metabolism involving chiral compounds, one of which is closely related to (R)-1-(2-Methoxyphenyl)ethanamine. This process, facilitated by various cytochrome P450 isoforms, results in different estrogenic, antiestrogenic, or antiandrogenic activities of the metabolites (Hu & Kupfer, 2002).
Synthesis and Analgesic Activity of Aryl-Phenethylamines
Aryl-N-2'-hydroxy-1'-isopropylethyl-2-(4-substituted phenyl) ethylamines, structurally similar to (R)-1-(2-Methoxyphenyl)ethanamine, have been synthesized and evaluated for analgesic activity, demonstrating significant potential in this field (Takahashi et al., 1983).
Estrogenic Activity of Methoxychlor Metabolites
Research has shown that methoxychlor and its contaminants have estrogenic or proestrogenic properties. The metabolism of methoxychlor and its structurally similar compounds involves hepatic monooxygenases, leading to active estrogenic metabolites (Bulger et al., 1985).
Inhibition of Follicular Development by Methoxychlor
Methoxychlor, with a structure related to (R)-1-(2-Methoxyphenyl)ethanamine, when exposed to rats early postnatally, inhibits ovarian follicular development and stimulates anti-Mullerian hormone production. This study highlights the potential endocrine-disrupting effects of such compounds (Uzumcu et al., 2006).
Metabolic Pathways of Methoxychlor
The metabolism of methoxychlor, which shares structural similarities with (R)-1-(2-Methoxyphenyl)ethanamine, involves human cytochrome P450s. This study uncovered novel metabolic routes and highlighted the importance of phenolic groups for efficient metabolism, offering insights into the metabolic fate of such compounds (Hu & Kupfer, 2002).
Future Directions
The future directions for “®-1-(2-Methoxyphenyl)ethanamine hydrochloride” could involve further exploration of its use as a chemoselective multitasking reagent for an amine protection/deprotection sequence . More research could also be conducted to understand its mechanism of action and potential applications.
properties
IUPAC Name |
(1R)-1-(2-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKNCZHNEDRTEP-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662530 | |
| Record name | (1R)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Methoxyphenyl)ethanamine hydrochloride | |
CAS RN |
704892-60-4 | |
| Record name | (1R)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)



